Aminopterin Sodium

説明

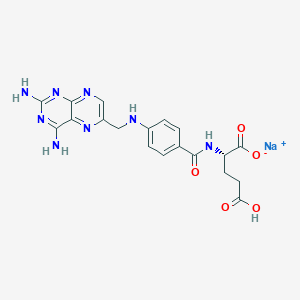

See also: Methotrexate (related); Aminopterin (has active moiety).

Structure

3D Structure of Parent

特性

CAS番号 |

58602-66-7 |

|---|---|

分子式 |

C19H18N8Na2O5 |

分子量 |

484.4 g/mol |

IUPAC名 |

disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C19H20N8O5.2Na/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29;;/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27);;/q;2*+1/p-2/t12-;;/m0../s1 |

InChIキー |

USOUFAHHWNKDJC-LTCKWSDVSA-L |

異性体SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+].[Na+] |

正規SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+].[Na+] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Aminopterin sodium; NSC 739 [as the base]; 4-Aminopteroylglutamic acid sodium salt; NSC-739; NSC739; |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Aminopterin Sodium in Inhibiting Dihydrofolate Reductase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopterin Sodium, a potent antifolate agent, exerts its therapeutic effects through the high-affinity, competitive inhibition of dihydrofolate reductase (DHFR). This essential enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a critical step in the de novo synthesis of purines, thymidylate, and certain amino acids. By disrupting this pathway, this compound effectively halts DNA replication and cell division, a mechanism that has been historically exploited in cancer chemotherapy. This technical guide provides a comprehensive overview of the molecular interactions, kinetic parameters, and structural basis of this compound's inhibitory action on DHFR. Detailed experimental protocols for characterizing this inhibition are also presented, along with visualizations of the relevant biochemical pathways and experimental workflows.

Introduction

Aminopterin, the 4-amino analogue of folic acid, was one of the first rationally designed anticancer drugs.[1][2] Its sodium salt, this compound, is a water-soluble form that has been pivotal in the historical development of chemotherapy. The primary molecular target of this compound is dihydrofolate reductase (DHFR), a ubiquitous and essential enzyme in cellular metabolism.[2][3] The inhibition of DHFR by this compound leads to the depletion of the intracellular pool of tetrahydrofolate (THF), a vital one-carbon carrier. This depletion has profound downstream effects, most notably the cessation of DNA synthesis, which disproportionately affects rapidly proliferating cells such as cancer cells.[3] This guide delves into the intricate details of this inhibitory mechanism.

Mechanism of Action: Competitive Inhibition of DHFR

This compound functions as a competitive inhibitor of DHFR. Structurally, it closely mimics the natural substrate, dihydrofolate (DHF), allowing it to bind with very high affinity to the active site of the enzyme. This binding is characterized as slow and tight, indicating a multi-step process that begins with the rapid formation of an initial enzyme-inhibitor complex, followed by a slower conformational change that results in a more stable, tightly bound complex.

The binding of this compound to DHFR is a reversible process, but the dissociation rate is extremely slow, leading to a prolonged inhibition of the enzyme's catalytic activity. This tight binding effectively blocks the access of DHF to the active site, thereby preventing its reduction to THF.

Quantitative Analysis of DHFR Inhibition

The potency of this compound as a DHFR inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values are determined through enzymatic assays that measure the rate of DHFR activity in the presence of varying concentrations of the inhibitor.

| Parameter | Value | Enzyme Source | Reference |

| Ki | 3.7 pM | Human recombinant DHFR | |

| Ki | 0.2 - 1.3 pM | Human recombinant DHFR | |

| IC50 | 0.53 - 55 nM | CCRF-CEM human leukemia cells (72 hr exposure for analogues) |

Note: Ki and IC50 values can vary depending on the experimental conditions, including the source of the DHFR enzyme, substrate concentrations, and assay buffer composition.

Structural Basis of High-Affinity Binding

The high-affinity interaction between this compound and the DHFR active site is governed by a network of specific molecular interactions. X-ray crystallography and molecular docking studies have provided detailed insights into this binding mode.

Key interactions include:

-

Hydrogen Bonding: The 2,4-diaminopteridine ring of aminopterin forms crucial hydrogen bonds with conserved amino acid residues in the DHFR active site, such as Aspartate-27.

-

Hydrophobic Interactions: The p-aminobenzoyl glutamate moiety of aminopterin engages in hydrophobic interactions with nonpolar residues lining the active site cleft.

-

Ionic Interactions: The glutamate portion of the molecule forms ionic bonds with positively charged residues, further anchoring the inhibitor within the active site.

The subtle structural differences between aminopterin and the natural substrate, particularly the substitution of a hydroxyl group with an amino group at the 4-position of the pteridine ring, are critical for the significantly higher binding affinity of the inhibitor.

Experimental Protocols

DHFR Enzyme Inhibition Assay

This assay spectrophotometrically measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.

Materials:

-

Recombinant human DHFR enzyme

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

This compound solution

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM EDTA

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DHF (e.g., 10 mM) in the assay buffer. This solution is light-sensitive and should be kept on ice.

-

Prepare a stock solution of NADPH (e.g., 20 mM) in the assay buffer.

-

Prepare a serial dilution of this compound in the assay buffer to cover a range of concentrations for IC50 determination.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Diluted DHFR enzyme solution

-

Varying concentrations of this compound (or vehicle for control wells)

-

-

Pre-incubate the plate at a constant temperature (e.g., 25°C) for 10-15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a mixture of NADPH and DHF to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes), with readings taken every 15-30 seconds.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

Folate Metabolism Pathway

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the point of inhibition by this compound.

Caption: The folate metabolism pathway and the inhibitory action of this compound on DHFR.

Experimental Workflow for DHFR Inhibition Assay

The following diagram outlines the key steps in a typical experimental workflow for determining the inhibitory potency of a compound against DHFR.

Caption: A generalized workflow for a DHFR enzyme inhibition assay.

Conclusion

This compound's mechanism of action as a potent, competitive inhibitor of dihydrofolate reductase is a cornerstone of classical pharmacology and continues to be a subject of scientific interest. Its high-affinity binding, driven by a network of specific molecular interactions within the enzyme's active site, leads to the effective blockade of the folate metabolic pathway. The in-depth understanding of this mechanism, supported by robust quantitative data and detailed experimental protocols, is crucial for researchers and drug development professionals working on novel antifolate therapies and for understanding the fundamental principles of enzyme inhibition. The methodologies and information presented in this guide provide a solid foundation for further investigation into the intricate world of DHFR inhibition.

References

An In-Depth Technical Guide to the Historical Development of Aminopterin as an Antifolate Drug

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development of Aminopterin, the first antifolate drug to demonstrate significant clinical activity against cancer. It details the scientific observations that led to its discovery, its mechanism of action, the pivotal early clinical trials, and the reasons for its eventual replacement and recent re-evaluation. This document includes quantitative data from key studies, detailed experimental protocols, and visualizations of the core biochemical and logical pathways.

Introduction: The Quest for a Leukemia Treatment

In the mid-1940s, the prognosis for children with acute leukemia was universally grim, with death often occurring within weeks of diagnosis.[1] Treatment options were virtually nonexistent.[2] The scientific community's understanding of the disease was nascent, but a crucial piece of the puzzle emerged from hematology research: the role of folic acid, a B vitamin, in the proliferation and maturation of bone marrow cells.[1] This understanding, however, would first lead to a devastating failure before paving the way for a breakthrough.

The Counterintuitive Discovery: Folic Acid's Role in Leukemia

Observing the morphological similarities between the bone marrow of leukemia patients and that of patients with megaloblastic anemia, which was successfully treated with folic acid, Dr. Sidney Farber hypothesized that folic acid might also benefit children with leukemia.[3][4] In a fateful clinical experiment, he administered folic acid conjugates to his young patients. The outcome was the opposite of what was hoped for; the treatment markedly accelerated the progression of the leukemia. This critical observation, that leukemic cells were highly dependent on folic acid for their rapid proliferation, led Farber to a revolutionary hypothesis: a compound that could block the action of folic acid—an antifolate—might inhibit the growth of cancer cells.

Aminopterin: The First Antifolate

Working with biochemist Yellapragada Subbarow at Lederle Laboratories, who was synthesizing folic acid analogues, Farber gained access to a potent new compound: 4-aminopteroyl-glutamic acid, or Aminopterin.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Aminopterin is a synthetic derivative of pterin and a close structural analogue of folic acid. Its mechanism of action is the potent and competitive inhibition of the enzyme dihydrofolate reductase (DHFR).

DHFR is a critical enzyme in the folate metabolic pathway, responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors that donate one-carbon units for the synthesis of nucleotide precursors, specifically purines and thymidylate. By binding to DHFR with extremely high affinity, Aminopterin blocks the production of THF, thereby starving the cell of the building blocks required for DNA, RNA, and protein synthesis, ultimately leading to cell death. This effect is most pronounced in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotide synthesis.

The Landmark 1948 Clinical Trial

In the winter of 1947, Dr. Farber initiated a clinical trial at Boston's Children's Hospital, administering Aminopterin to 16 children with acute lymphoblastic leukemia. The results, published in the New England Journal of Medicine on June 3, 1948, were unprecedented and marked the dawn of the age of chemotherapy.

For the first time, remissions were induced in patients with leukemia. Ten of the 16 children experienced temporary remissions, characterized by a significant reduction of leukemic blast cells in the blood and bone marrow, recovery of normal hematopoietic function, and regression of clinical symptoms like hepatosplenomegaly. Though the remissions were transient, the study proved that a chemical agent could systematically combat a disseminated cancer.

Quantitative Data from Early Clinical Trials

The data from Farber's original trial and subsequent early studies laid the groundwork for antimetabolite therapy.

| Study / Report | Year | Patient Population | N | Dosage Regimen | Key Outcomes | Toxicity | Citation(s) |

| Farber et al. | 1948 | Children with Acute Leukemia | 16 | Not specified | 10 of 16 patients achieved temporary remission. | Severe stomatitis, bone marrow aplasia. | |

| Pierce | 1951 | Children with Acute Lymphatic Leukemia | 12 | 1.0 mg/day, reduced to 0.5 mg/day | 6 of 12 patients showed temporary benefit; 1 had a partial remission lasting 14 months. | Stomatitis, proctitis, severe alopecia, bone marrow hypoplasia. |

The Shift to Methotrexate and Decline of Aminopterin

Despite its groundbreaking success, Aminopterin was replaced by Methotrexate (amethopterin) in the early 1950s. The primary reasons for this shift were:

-

Unpredictable Toxicity : Aminopterin's therapeutic window was narrow, and its toxicity, particularly severe mucositis and bone marrow suppression, was considered unpredictable.

-

Manufacturing Impurities : The Aminopterin preparations used in the early days were often impure, which may have contributed to its erratic toxicity profile.

-

Therapeutic Index : In rodent tumor models, Methotrexate, a closely related antifolate, demonstrated a more favorable therapeutic index, suggesting a better balance between efficacy and toxicity.

For these reasons, Methotrexate became the standard antifolate in cancer therapy for the next several decades.

Modern Re-evaluation and Clinical Investigations

Decades after it was shelved, interest in Aminopterin has been renewed. Laboratory studies revealed that Aminopterin has potentially superior pharmacological properties compared to Methotrexate, including more efficient uptake and metabolism to active polyglutamates within leukemic blast cells. This suggests that Aminopterin might be more potent and could be effective in patients whose cells are less responsive to Methotrexate.

Modern purification techniques have also made it possible to produce a pure form of the drug, allowing for a more accurate assessment of its therapeutic index. This has led to new clinical trials investigating its safety and efficacy.

Quantitative Data from Modern Clinical Trials

| Trial / Study | Year | Patient Population | N | Dosage Regimen | Key Pharmacokinetic & Efficacy Results | Citation(s) |

| Adamson et al. (Phase I) | 1998 | Refractory Malignancies | 20 | MTD: 2 mg/m² oral, q12h x 2, weekly, with leucovorin rescue. | Oral Bioavailability: 83.5% ± 8.3% Mean AUC (Oral): 1.05 ± 0.14 µmol·hr/L Half-life: 3.64 ± 0.28 hours | |

| Cole et al. (CINJALL) | 2004 | Children with High-Risk ALL | 29 | 4 mg/m² oral, in two divided doses, weekly. | Mean AUC: 0.64 ± 0.24 µmol·hr/L Confirmed complete bioavailability. | |

| Cole et al. (Phase II) | 2005 | Refractory Acute Leukemia | 46 | 2 mg/m² oral, q12h x 2, weekly. | Response Rate (Children with ALL): 27% (6 of 22) Mean AUC (Oral): 0.52 ± 0.03 µmol·hr/L |

Key Experimental Protocols

The development and evaluation of Aminopterin relied on specific experimental methodologies. Below are detailed protocols representative of those used to characterize antifolate drugs.

Protocol: In Vitro DHFR Inhibition Assay

This protocol outlines a method to determine the inhibitory constant (Ki) of a compound against the DHFR enzyme.

-

Enzyme and Substrate Preparation : Recombinant human DHFR is purified. A reaction buffer is prepared containing a specific pH buffer (e.g., 50 mM Tris-HCl, pH 7.5), KCl, and MgCl2. Substrates, dihydrofolate (DHF) and NADPH, are prepared in the reaction buffer.

-

Inhibitor Preparation : A stock solution of Aminopterin is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.

-

Enzyme Reaction : The reaction is initiated by adding DHFR to wells of a microplate containing the reaction buffer, a fixed concentration of NADPH, and varying concentrations of the inhibitor (Aminopterin). The plate is pre-incubated for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiation and Measurement : The reaction is started by adding DHF. The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Data Analysis : The initial reaction velocities are calculated for each inhibitor concentration. The inhibitory constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors, as Aminopterin's Ki is in the picomolar range.

Protocol: Cellular Antifolate Uptake Assay

This protocol describes a method for quantifying the accumulation of an antifolate drug inside cancer cells, a key predictor of its therapeutic effect.

Protocol: In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol provides a general framework for assessing the anti-tumor activity of Aminopterin in a living organism.

-

Animal Model : Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human cells.

-

Tumor Implantation : A suspension of human acute lymphoblastic leukemia cells (e.g., CCRF-CEM) is injected subcutaneously or intravenously into the mice.

-

Treatment Initiation : Once tumors are established (e.g., reach a palpable size or show evidence of engraftment), mice are randomized into a control group (vehicle) and a treatment group (Aminopterin).

-

Drug Administration : Aminopterin is administered according to a specific dose and schedule (e.g., 0.5 mg/kg, intraperitoneally, daily for 5 days).

-

Monitoring and Endpoints :

-

Tumor Growth : For subcutaneous models, tumor volume is measured regularly with calipers.

-

Survival : For systemic models, the primary endpoint is overall survival time.

-

Toxicity : Animal weight, behavior, and signs of distress are monitored daily to assess drug toxicity.

-

-

Data Analysis : Tumor growth curves are plotted, and statistical comparisons are made between the control and treatment groups. Survival data is analyzed using Kaplan-Meier curves.

Conclusion

The story of Aminopterin is a landmark in the history of medicine. It began with a brilliant, counterintuitive insight into the metabolic needs of cancer cells and culminated in the first successful application of chemotherapy. While it was quickly supplanted by the less toxic Methotrexate, its legacy is undeniable. It established the principle of antimetabolite therapy and provided the crucial proof-of-concept that chemical agents could induce remission in a systemic malignancy. Modern research, armed with a deeper understanding of its pharmacology and superior manufacturing capabilities, suggests that the story of Aminopterin may not be over. It remains a potent antifolate that could yet find a valuable role in specific clinical contexts, a testament to the enduring power of its initial discovery.

References

- 1. Sidney Farber, MD | Dana-Farber Cancer Institute [dana-farber.org]

- 2. Pediatric Pathologist Sidney Farber, MD: The 'Father of Modern Chemotherapy' and Cofounder of the Jimmy Fund - The ASCO Post [ascopost.com]

- 3. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 75 years: A look back on the fascinating history of methotrexate and folate antagonists | MDedge [mdedge.com]

An In-depth Technical Guide to Aminopterin Sodium: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopterin Sodium, the sodium salt of aminopterin, is a potent antifolate agent and a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] This inhibition disrupts the folate metabolic pathway, leading to a depletion of essential precursors for DNA, RNA, and protein synthesis.[1][3] Historically significant as one of the first chemotherapeutic agents to induce remission in childhood leukemia, its use has been largely superseded by methotrexate due to a narrower therapeutic index.[2] However, renewed interest is emerging due to its distinct metabolic profile and potent activity. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Physicochemical Properties

This compound is the sodium salt of 4-aminofolic acid. Its chemical structure consists of a pteridine ring, a p-aminobenzoyl group, and a glutamic acid moiety.

Table 1: Chemical and Physical Properties of Aminopterin and its Sodium Salt

| Property | Aminopterin | This compound | Reference(s) |

| IUPAC Name | (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | Sodium (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioate | |

| Synonyms | 4-Aminofolic acid, 4-Amino-PGA, APGA | 4-Aminofolic acid sodium salt, 4-Aminopteroylglutamic acid sodium salt | |

| CAS Number | 54-62-6 | 58602-66-7 | |

| Chemical Formula | C₁₉H₂₀N₈O₅ | C₁₉H₁₉N₈NaO₅ | |

| Molecular Weight | 440.41 g/mol | 462.39 g/mol | |

| Appearance | Yellow crystalline solid | Yellow solid | |

| Solubility | Slightly soluble in ethanol, moderately soluble in water. | Soluble in water. |

Mechanism of Action

This compound exerts its cytotoxic and immunosuppressive effects by competitively inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.

By binding to DHFR with high affinity, this compound blocks the regeneration of THF, leading to a depletion of intracellular folate coenzymes. This disruption of folate metabolism results in the inhibition of de novo purine and thymidylate synthesis, ultimately causing cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.

Signaling Pathway of DHFR Inhibition by this compound

Caption: Mechanism of this compound via DHFR inhibition.

Biological Activity and Pharmacokinetics

In Vitro Activity

Aminopterin exhibits potent inhibitory activity against DHFR and demonstrates significant cytotoxicity against various cancer cell lines.

Table 2: In Vitro Inhibitory Activity of Aminopterin

| Parameter | Value | Target/Cell Line | Reference(s) |

| Ki | 3.7 pM | Dihydrofolate Reductase (DHFR) | |

| IC₅₀ | 17 nM (median) | Pediatric leukemia and lymphoma cell lines | |

| IC₅₀ | 0.2-2 µM | Tumor cell lines (general) |

Pharmacokinetics in Humans

Clinical studies have provided insights into the pharmacokinetic profile of Aminopterin in human subjects.

Table 3: Pharmacokinetic Parameters of Aminopterin in Humans

| Parameter | Value | Route of Administration | Patient Population | Reference(s) |

| Oral Bioavailability | Complete | Oral | Adults and children with refractory acute leukemia | |

| Accumulation in Blasts | More consistent than methotrexate | In vitro (patient samples) | Adults and children with refractory acute leukemia | |

| Metabolism | More consistent metabolism to polyglutamates than methotrexate | In vitro (leukemic blasts) | Adults and children with refractory acute leukemia |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the amination of a pteridine precursor. The following is a general protocol derived from patent literature.

Experimental Workflow for this compound Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Steps:

-

Folic acid dihydrate is reacted with hexamethyldisilazane in anhydrous pyridine in an autoclave at 100°C for 48 hours.

-

The reaction mixture is cooled and concentrated to dryness.

-

The residue is taken up in water and the pH is adjusted to 9 with N sodium hydroxide.

-

The calcium salt of aminopterin is precipitated by the addition of calcium chloride dihydrate and acetone. The precipitate is filtered, washed with acetone, and dried.

-

To obtain the sodium salt, the calcium salt is suspended in distilled water, and the pH is adjusted to 9 with N sodium hydroxide.

-

Insoluble material is removed by filtration.

-

Acetone is added to the filtrate to precipitate the sodium salt of aminopterin.

-

The precipitate is filtered, washed with acetone, and dried under reduced pressure to yield this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of this compound against DHFR can be determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺.

Experimental Workflow for DHFR Inhibition Assay

Caption: Workflow for a typical DHFR inhibition assay.

Materials:

-

Recombinant human DHFR enzyme

-

Dihydrofolic acid (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a small volume of the this compound dilutions or vehicle control to the wells of the microplate.

-

Add the DHFR enzyme solution to each well and incubate for a short period at room temperature.

-

Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode.

-

The rate of reaction is determined from the linear portion of the absorbance curve.

-

The percent inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by non-linear regression analysis. The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

High-Performance Liquid Chromatography (HPLC) Analysis

The purity and concentration of this compound can be determined by reverse-phase HPLC.

HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and a buffer such as ammonium acetate or phosphate buffer at a specific pH.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV absorbance at approximately 280 nm or 370 nm.

-

Injection Volume: 10-20 µL.

This method allows for the separation of Aminopterin from its impurities and related compounds.

Downstream Cellular Effects

The inhibition of DHFR by this compound has profound downstream effects on cellular processes, ultimately leading to cell death in rapidly dividing cells.

Logical Flow of Downstream Effects

References

Aminopterin: A Technical Guide to its Role in Blocking De Novo Nucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminopterin, a potent folic acid antagonist, serves as a powerful tool in biomedical research and has historical significance in chemotherapy. Its primary mechanism of action lies in the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This inhibition leads to a depletion of tetrahydrofolate (THF), a vital cofactor for the de novo synthesis of purine and pyrimidine nucleotides. Consequently, aminopterin effectively halts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth exploration of aminopterin's role in blocking nucleotide biosynthesis, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support researchers and drug development professionals in their understanding and application of this compound.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Aminopterin is a structural analog of folic acid and a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential one-carbon carrier in various metabolic pathways.[3] Aminopterin's high affinity for the folate-binding site of DHFR effectively blocks the production of THF.[1] The depletion of the THF pool has profound downstream effects, most notably on the de novo synthesis of nucleotides, which are the building blocks of DNA and RNA.

Impact on Purine Synthesis

The de novo synthesis of the purine ring requires two one-carbon donations from THF derivatives. Specifically, N¹⁰-formyl-THF is the donor for the carbon atoms at positions 2 and 8 of the purine ring. By inhibiting DHFR, aminopterin prevents the regeneration of THF from DHF, leading to a deficiency of N¹⁰-formyl-THF and subsequent cessation of de novo purine synthesis.

Impact on Pyrimidine Synthesis

While the initial assembly of the pyrimidine ring does not directly require a THF cofactor, the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP) is critically dependent on 5,10-methylenetetrahydrofolate. This THF derivative donates a methyl group in a reaction catalyzed by thymidylate synthase. The DHF produced in this reaction must be reduced back to THF by DHFR to maintain the cycle. Aminopterin's inhibition of DHFR breaks this cycle, leading to a depletion of dTMP and subsequent inhibition of DNA synthesis.

Quantitative Data

The potency of aminopterin as a DHFR inhibitor and its cytotoxic effects on various cell lines have been quantified in numerous studies.

Table 1: Inhibitory Constants of Aminopterin

| Parameter | Enzyme/Target | Value | Reference |

| Ki | Dihydrofolate Reductase (DHFR) | 3.7 pM |

Table 2: IC50 Values of Aminopterin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.4 nM | 72 hours | |

| L1210 (wild type) | Murine Leukemia | 10 nM | 48 hours | |

| L1210 (resistant) | Murine Leukemia | 84 µM | Not Specified | |

| L929 | Murine Fibrosarcoma | 2.3 nM | Not Specified | |

| SCC-25 | Human Squamous Cell Carcinoma | 6.9 nM | Not Specified | |

| SCC-7 | Murine Squamous Cell Carcinoma | 4 nM | Not Specified | |

| Pediatric Leukemia/Lymphoma Panel (Median) | 17 nM | 120 hours |

Signaling Pathways and Experimental Workflows

Folate Metabolism and De Novo Nucleotide Synthesis Pathway

Caption: Inhibition of DHFR by Aminopterin disrupts the folate cycle.

This diagram illustrates how aminopterin inhibits dihydrofolate reductase (DHFR), preventing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). This blockage depletes the THF derivatives, 5,10-methylene-THF and 10-formyl-THF, which are essential for the de novo synthesis of thymidylate (dTMP) and purines (IMP, AMP, GMP), respectively.

Experimental Workflow for Assessing Aminopterin's Effect on De Novo Purine Synthesis

Caption: Workflow for radiolabel-based de novo purine synthesis assay.

This workflow outlines the key steps to quantify the inhibitory effect of aminopterin on de novo purine synthesis using radiolabeled precursors.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay

This protocol is adapted from commercially available colorimetric assay kits and measures DHFR activity by monitoring the decrease in absorbance at 340 nm resulting from NADPH oxidation.

Materials:

-

DHFR Assay Buffer

-

Dihydrofolate (DHFR substrate)

-

NADPH

-

Purified DHFR enzyme or cell/tissue lysate

-

Aminopterin (or other inhibitors)

-

96-well clear plate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Sample Preparation:

-

For cell lysates, homogenize 1 x 106 cells in 100 µL of ice-cold DHFR Assay Buffer.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the cellular proteins.

-

-

Reaction Setup (per well):

-

Add 5-50 µL of sample (lysate) or purified DHFR to a well.

-

For inhibitor screening, pre-incubate the enzyme/lysate with various concentrations of aminopterin for 10-15 minutes.

-

Adjust the volume to 100 µL with DHFR Assay Buffer.

-

Prepare a background control well for each sample containing the sample but no DHFR substrate.

-

-

Initiate Reaction:

-

Add 40 µL of prepared NADPH solution to each well.

-

Add 60 µL of prepared DHFR substrate to each well to start the reaction. For the background control, add 60 µL of DHFR Assay Buffer instead of the substrate.

-

-

Measurement:

-

Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.

-

-

Data Analysis:

-

Calculate the change in absorbance per minute (ΔOD/min) from the linear portion of the curve.

-

Subtract the background rate from the sample rate.

-

DHFR activity can be calculated using the NADPH extinction coefficient (6.22 mM-1cm-1).

-

For inhibitor studies, plot % inhibition versus inhibitor concentration to determine the IC50.

-

Measurement of De Novo Purine Synthesis Inhibition using [14C]formate

This protocol describes a method to directly measure the rate of de novo purine synthesis by quantifying the incorporation of radiolabeled formate into the purine nucleotide pool.

Materials:

-

Cell culture medium and supplements

-

Aminopterin

-

Sodium [14C]formate

-

Trichloroacetic acid (TCA) or perchloric acid (PCA)

-

HPLC system with a radioactivity detector

-

Scintillation counter

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of aminopterin or vehicle control for a predetermined time (e.g., 24 hours).

-

-

Radiolabeling:

-

Add sodium [14C]formate to each well at a final concentration of 1-5 µCi/mL.

-

Incubate for 1-4 hours at 37°C.

-

-

Nucleotide Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells and precipitate macromolecules by adding ice-cold 0.5 M TCA or PCA.

-

Incubate on ice for 30 minutes.

-

Centrifuge to pellet the precipitate and collect the acid-soluble supernatant containing the nucleotides.

-

-

Analysis:

-

Analyze the supernatant using an HPLC system equipped with an anion-exchange column to separate the purine nucleotides (AMP, GMP, IMP).

-

Quantify the amount of radioactivity incorporated into each purine nucleotide peak using an in-line radioactivity detector or by collecting fractions and using a scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactivity incorporated to the total protein content or cell number.

-

Calculate the percentage inhibition of de novo purine synthesis for each aminopterin concentration relative to the vehicle control.

-

Cell Viability (MTT) Assay

This is a colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity following treatment with aminopterin.

Materials:

-

Cell culture medium

-

Aminopterin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with a serial dilution of aminopterin and a vehicle control.

-

Incubate for the desired exposure time (e.g., 48-72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of blank wells (medium only).

-

Express the results as a percentage of the vehicle-treated control.

-

Plot the percentage of cell viability against the log of the aminopterin concentration to determine the IC50 value.

-

Application in Hybridoma Technology: HAT Medium

A classic application of aminopterin's selective cytotoxicity is in the production of monoclonal antibodies using hybridoma technology. HAT (Hypoxanthine-Aminopterin-Thymidine) medium is used to select for fused hybridoma cells.

-

Aminopterin blocks the de novo nucleotide synthesis pathway.

-

Hypoxanthine and Thymidine provide the necessary substrates for the salvage pathway of nucleotide synthesis.

Myeloma cells used for fusion are deficient in an enzyme of the salvage pathway, typically hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Therefore, unfused myeloma cells cannot survive in HAT medium as both their de novo and salvage pathways are blocked. Spleen cells have a functional salvage pathway but a limited lifespan in culture. Only the fused hybridoma cells, which inherit the immortality of the myeloma cells and the functional salvage pathway from the spleen cells, can proliferate in HAT medium.

Table 3: Typical Composition of 1x HAT Medium Supplement

| Component | Final Concentration | Purpose |

| Hypoxanthine | 100 µM | Substrate for purine salvage pathway |

| Aminopterin | 0.4 µM | Blocks de novo nucleotide synthesis |

| Thymidine | 16 µM | Substrate for pyrimidine salvage pathway |

Conclusion

Aminopterin remains a cornerstone tool for researchers studying nucleotide metabolism and cell proliferation. Its well-defined mechanism of action as a potent DHFR inhibitor provides a reliable method for blocking de novo purine and pyrimidine synthesis. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for the effective application of aminopterin in a laboratory setting. A thorough understanding of its biochemical effects is crucial for its use in both basic research and as a reference compound in drug discovery programs targeting nucleotide biosynthesis.

References

The Dawn of Chemotherapy: Aminopterin's Landmark Role in Pediatric Leukemia

A Technical Guide on the Foundational Discovery and Application of Folic Acid Antagonism in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The year 1948 marked a pivotal moment in the history of medicine with the discovery of aminopterin's efficacy in inducing temporary remissions in children with acute leukemia.[1][2][3] This breakthrough, led by Dr. Sidney Farber, was the first instance of a chemical agent successfully combating a systemic cancer, laying the groundwork for the entire field of chemotherapy.[3] This technical guide provides an in-depth analysis of the seminal research, including the experimental protocols, quantitative outcomes, and the biochemical mechanism of action of aminopterin.

The Scientific Rationale: Folic Acid and Malignant Proliferation

Prior to Farber's work, it was observed that folic acid, a B vitamin essential for cell division, could paradoxically accelerate the progression of leukemia.[2] Farber hypothesized that if an excess of folic acid fueled the rapid proliferation of leukemic cells, then a compound that blocked its metabolic action—a folic acid antagonist—could potentially halt the disease. This led to the investigation of aminopterin, a synthetic analog of folic acid.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Aminopterin functions as a potent competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is critical for reducing dihydrofolate to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By binding to DHFR, aminopterin depletes the cellular pool of THF, thereby disrupting DNA and RNA synthesis and leading to the death of rapidly dividing cancer cells.

Signaling Pathway of Aminopterin's Action

Caption: Mechanism of aminopterin action on folate metabolism and nucleotide synthesis.

The Seminal 1948 Clinical Trial

Dr. Farber's initial study, published in the New England Journal of Medicine, involved 16 children with acute leukemia.

Experimental Protocol

While the complete, detailed protocol from the original 1948 publication is not fully available in modern databases, a reconstruction of the methodology based on summaries and subsequent reports is as follows:

-

Patient Population: The study enrolled 16 children in advanced stages of acute leukemia.

-

Treatment Administration: Aminopterin was administered daily. The dosage was adjusted for each patient, generally ranging from 0.25 to 1.0 mg.

-

Monitoring and Dose Adjustment: Patients were closely monitored for both therapeutic response and signs of toxicity. Dosing was individualized based on these observations.

-

Toxicity Management: A significant side effect was severe stomatitis (mouth ulcers). In cases of severe toxicity, treatment was discontinued. Crude liver extract was also used in an attempt to mitigate adverse effects.

-

Assessment of Remission: Remission was determined by clinical improvement and hematological changes, specifically a reduction or disappearance of leukemic blast cells in the peripheral blood and bone marrow, with a return of normal hematopoietic function.

Experimental Workflow

Caption: Reconstructed workflow of Farber's 1948 pediatric leukemia trial.

Quantitative Outcomes of the 1948 Trial

The results of this initial study were unprecedented.

| Metric | Result |

| Total Patients | 16 |

| Patients Achieving Remission | 10 |

| Patients with No Remission | 2 |

| Early Fatalities | 4 |

| Longest Complete Remission (off therapy) | 47 days |

Follow-up Studies and Further Evidence

In 1949, Farber published a follow-up study in the journal Blood, which expanded on his initial findings.

Expanded Cohort and Outcomes

This subsequent study included approximately 60 children with acute leukemia who were treated with aminopterin or closely related folic acid antagonists like amethopterin (methotrexate).

| Metric | Result |

| Total Patients | ~60 |

| Patients Achieving Remission | >50% |

These findings confirmed the initial observations and solidified the role of antifolates in leukemia treatment.

Observed Toxicities

The use of aminopterin was associated with significant toxicities, which were a major challenge in its clinical application.

| Toxicity | Description |

| Stomatitis | Severe inflammation and ulceration of the mucous membranes of the mouth. |

| Gastrointestinal | Internal hemorrhage. |

| Hematological | Bone marrow depletion leading to aplasia (failure of blood cell production). |

| Other | Alopecia (hair loss) was also reported. |

Conclusion and Significance

The discovery of aminopterin's effect on pediatric leukemia was a monumental step forward in the fight against cancer. It demonstrated for the first time that a metabolic pathway could be targeted to induce remission in a malignant disease. While the remissions were temporary and the toxicities severe, this pioneering work opened the door to the development of more effective and less toxic chemotherapeutic agents, such as methotrexate, which remains a cornerstone of leukemia treatment today. Dr. Farber's research not only provided a new therapeutic option for a previously fatal disease but also established a new paradigm for cancer research that continues to yield life-saving treatments.

References

Aminopterin Sodium: An In-depth Technical Guide on a Core Folic Acid Antagonist in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopterin sodium, a potent folic acid antagonist, holds a significant place in the history of cancer chemotherapy. As the first drug to induce remissions in children with acute leukemia, its mechanism of action and clinical application have paved the way for the development of other antifolate drugs, most notably methotrexate.[1] This technical guide provides a comprehensive overview of this compound for researchers and drug development professionals. It delves into its core mechanism of action as a dihydrofolate reductase (DHFR) inhibitor, presents key quantitative data on its efficacy, outlines detailed experimental protocols for its evaluation, and visualizes the critical pathways and workflows involved in its study. While methotrexate largely replaced aminopterin in clinical practice due to a perceived better therapeutic index, recent research has revisited aminopterin, highlighting its superior cellular uptake and polyglutamylation in certain cancer cells, suggesting a potential for its re-evaluation in specific oncological contexts.[2][3][4]

Mechanism of Action: Potent Inhibition of Folic Acid Metabolism

This compound's primary mechanism of action lies in its potent and competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway.[1] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA. By binding to DHFR with high affinity, aminopterin depletes the intracellular pool of THF. This cessation of nucleotide synthesis disproportionately affects rapidly proliferating cells, such as cancer cells, leading to the inhibition of DNA replication and cell division, ultimately resulting in apoptosis.

A key aspect of aminopterin's activity is its intracellular conversion to polyglutamate forms. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), adds multiple glutamate residues to the aminopterin molecule. These polyglutamated forms are retained more effectively within the cell and exhibit increased inhibitory activity against DHFR and other folate-dependent enzymes. Notably, studies have shown that aminopterin undergoes more extensive and rapid polyglutamylation in some leukemia cells compared to methotrexate, which may contribute to its greater potency.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy and pharmacokinetics of this compound from preclinical and clinical studies.

Table 1: In Vitro Cytotoxicity (IC50) of Aminopterin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 17 (median) | |

| MOLT-4 | Acute Lymphoblastic Leukemia | - | - |

| RS4;11 | Acute Lymphoblastic Leukemia | - | - |

| NALM-6 | Acute Lymphoblastic Leukemia | - | |

| JURKAT | T-cell Leukemia | - | - |

| U937 | Histiocytic Lymphoma | - | - |

Note: Specific IC50 values for all listed cell lines were not available in the provided search results. The median IC50 for aminopterin across six pediatric leukemia and lymphoma cell lines was reported as 17 nM.

Table 2: Pharmacokinetic Parameters of Aminopterin in Humans

| Parameter | Value | Study Population | Reference |

| Phase I Trial | |||

| Maximum Tolerated Dose (MTD) | 2 mg/m² (q12h x 2, weekly) with leucovorin rescue | Refractory Malignancies | |

| Mean Area Under the Curve (AUC) - IV | 1.20 ± 0.09 µmol·h/L | Refractory Malignancies | |

| Mean Area Under the Curve (AUC) - Oral | 1.05 ± 0.14 µmol·h/L | Refractory Malignancies | |

| Half-life (t½) | 3.64 ± 0.28 hours | Refractory Malignancies | |

| Oral Bioavailability | 83.5% ± 8.3% | Refractory Malignancies | |

| Phase II Trial | |||

| Mean Area Under the Curve (AUC) - Oral | 0.52 ± 0.03 µmol·h/L | Refractory Acute Leukemia |

Table 3: Clinical Response to Aminopterin in Refractory Acute Leukemia (Phase II Trial)

| Patient Stratum | Number of Patients | Clinically Significant Responses | Response Rate (%) | 95% Confidence Interval | Reference |

| Children with ALL | 22 | 6 | 27 | 8-47% | |

| Adults with ALL | 11 | 2 | 18 | - | |

| AML (any age) | - | 0 | 0 | - |

Note: "Clinically significant responses" were defined by the study protocol.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in aminopterin research.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is adapted from generalized DHFR inhibitor screening assays and can be used to determine the inhibitory potency of aminopterin.

-

Objective: To determine the IC50 value of this compound for DHFR.

-

Principle: The enzymatic activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

-

Materials:

-

Recombinant human DHFR enzyme

-

Dihydrofolic acid (DHF)

-

NADPH

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT

-

96-well UV-transparent microplate

-

Spectrophotometer capable of kinetic measurements at 340 nm

-

-

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of concentrations to be tested.

-

Prepare stock solutions of DHF and NADPH in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, varying concentrations of this compound, and a fixed concentration of DHFR enzyme to each well. Include a control well with the enzyme and buffer but no inhibitor.

-

-

Pre-incubation:

-

Incubate the plate at 25°C for 15 minutes to allow aminopterin to bind to the DHFR enzyme.

-

-

Reaction Initiation:

-

Initiate the reaction by adding a mixture of DHF and NADPH to each well.

-

-

Kinetic Measurement:

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of aminopterin.

-

Plot the percentage of DHFR inhibition against the logarithm of the aminopterin concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

-

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of aminopterin on cancer cell lines.

-

Objective: To determine the IC50 value of this compound in a specific cancer cell line.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest (e.g., CCRF-CEM)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well cell culture plate

-

Microplate reader

-

-

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of aminopterin. Include a vehicle control (medium without the drug).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition:

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each aminopterin concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the aminopterin concentration to determine the IC50 value.

-

-

In Vivo Leukemia Xenograft Model

This protocol describes a general procedure for establishing a patient-derived xenograft (PDX) model of acute lymphoblastic leukemia (ALL) to evaluate the in vivo efficacy of aminopterin.

-

Objective: To assess the anti-leukemic activity of this compound in a preclinical in vivo model.

-

Materials:

-

Immunodeficient mice (e.g., NOD/SCID)

-

Primary human ALL cells or an established ALL cell line

-

This compound formulated for injection

-

Vehicle control solution

-

Equipment for intravenous or intraperitoneal injections

-

Flow cytometer for monitoring engraftment

-

-

Procedure:

-

Animal Preparation:

-

Sublethally irradiate the immunodeficient mice to facilitate engraftment of human cells.

-

-

Cell Implantation:

-

Inject a defined number of ALL cells (e.g., 1 x 10^6 cells) intravenously into the tail vein of the irradiated mice.

-

-

Engraftment Monitoring:

-

Monitor the engraftment of leukemia cells by periodically collecting peripheral blood and analyzing for the presence of human CD45+ cells by flow cytometry.

-

-

Drug Treatment:

-

Once engraftment is established (e.g., >1% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle solution.

-

-

Efficacy Evaluation:

-

Monitor the tumor burden throughout the treatment period by flow cytometry of peripheral blood.

-

Monitor the overall health of the mice, including body weight and signs of toxicity.

-

The primary endpoint is typically event-free survival or overall survival.

-

-

Data Analysis:

-

Compare the survival curves of the aminopterin-treated group and the control group using Kaplan-Meier analysis.

-

Analyze the changes in leukemia burden between the two groups.

-

-

Visualizing Workflows and Relationships

The following diagrams illustrate key experimental and logical workflows in aminopterin research.

Conclusion

This compound remains a compound of significant interest in cancer research. Its well-established mechanism of action as a potent DHFR inhibitor, coupled with favorable pharmacokinetic properties such as high oral bioavailability, underscores its potential. While historical concerns about its therapeutic index led to its replacement by methotrexate, emerging evidence of its superior cellular uptake and polyglutamylation in certain cancer contexts suggests that a re-evaluation of aminopterin's role in modern oncology may be warranted. This technical guide provides a foundational resource for researchers and drug developers, offering a comprehensive overview of the critical data and methodologies necessary to explore the full potential of this pioneering anticancer agent. Further investigation into its efficacy in specific, well-defined patient populations, potentially guided by biomarkers of folate metabolism, could unlock new therapeutic opportunities for this compound.

References

- 1. Cancer research: from folate antagonism to molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced polyglutamylation of aminopterin relative to methotrexate in the Ehrlich ascites tumor cell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A case for the use of aminopterin in treatment of patients with leukemia based on metabolic studies of blasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacodynamic properties of methotrexate and Aminotrexate during weekly therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunosuppressive Properties of Aminopterin Sodium for Research

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of immunosuppressive agents is paramount. Aminopterin Sodium, a potent folate antagonist, offers a powerful tool for investigating immune responses and developing novel therapeutic strategies for autoimmune and inflammatory diseases. This guide provides a comprehensive overview of its core immunosuppressive properties, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound exerts its immunosuppressive effects primarily by inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2] As a close structural analog of folic acid, it competitively binds to the active site of DHFR with high affinity.[3][4] This binding is significantly tighter than that of the endogenous substrate, dihydrofolate (DHF). The inhibition of DHFR disrupts the folate metabolic pathway, a critical process for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[1]

The key steps in this mechanism are:

-

Competitive Inhibition of DHFR: this compound directly competes with DHF for the binding site on the DHFR enzyme.

-

Depletion of Tetrahydrofolate (THF): The inhibition of DHFR prevents the reduction of DHF to THF, a crucial cofactor in one-carbon transfer reactions.

-

Inhibition of Nucleotide Synthesis: The lack of THF impairs the de novo synthesis of purines (adenine and guanine) and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary step for DNA synthesis.

-

Arrest of Cell Proliferation: Rapidly dividing cells, such as activated lymphocytes, are highly dependent on de novo nucleotide synthesis. By starving these cells of essential DNA and RNA precursors, this compound effectively halts their proliferation and function, leading to immunosuppression.

Quantitative Data on Immunosuppressive Activity

The potency of this compound as an immunosuppressive agent has been quantified in various in vitro studies. It often demonstrates greater potency than its well-known analog, methotrexate.

| Parameter | Cell Line/Model | Value | Comparison with Methotrexate (MTX) |

| Ki (Inhibition Constant) | Dihydrofolate Reductase (DHFR) | 3.7 pM | More potent than MTX |

| IC50 (In Vitro) | Pediatric Leukemia/Lymphoma Cell Lines | Median: 17 nM | Lower IC50 than MTX (Median: 78 nM) |

| Cellular Accumulation | Acute Lymphoblastic Leukemia (ALL) cells | 1.47 +/- 0.9 pmol/10^6 cells (at 1 µM) | Approximately twice the uptake of MTX |

| In Vivo Efficacy | Xenograft models of ALL and lymphoma | Equivalent activity to MTX | Similar extension of event-free survival |

Detailed Experimental Protocols

To evaluate the immunosuppressive properties of this compound, several key experimental protocols are employed.

This assay measures the ability of this compound to inhibit the proliferation of T-lymphocytes following stimulation.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Staining (Optional, for flow cytometry): Stain cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).

-

Cell Culture: Plate the PBMCs or isolated T-cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.

-

Stimulation: Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies or a mitogen like Phytohemagglutinin (PHA).

-

Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO or PBS).

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

Assessment of Proliferation:

-

Colorimetric Assay (e.g., MTT/XTT): Add the reagent and measure absorbance to determine cell viability, which correlates with proliferation.

-

Flow Cytometry (for CFSE): Analyze the dilution of the CFSE dye in daughter cells to quantify cell division.

-

[3H]-Thymidine Incorporation: Pulse the cells with radioactive thymidine and measure its incorporation into newly synthesized DNA.

-

References

- 1. Aminopterin - Wikipedia [en.wikipedia.org]

- 2. This compound | C19H18N8Na2O5 | CID 169370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Dihydrofolate Reductase: An In-depth Technical Guide to the Molecular Targets of Aminopterin Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopterin Sodium, a potent folic acid antagonist, is primarily recognized for its high-affinity inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide biosynthesis. This mode of action has been the cornerstone of its application in chemotherapy and as an immunosuppressant. However, a growing body of evidence suggests that the pharmacological profile of this compound extends beyond DHFR, encompassing a range of "off-target" interactions that may contribute to both its therapeutic efficacy and its toxicity profile. This technical guide provides a comprehensive overview of the known and potential molecular targets of this compound other than DHFR. It consolidates available quantitative data, details relevant experimental protocols for target identification and characterization, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Aminopterin, the 4-amino analogue of folic acid, exerts its primary cytotoxic effect by competitively inhibiting dihydrofolate reductase (DHFR).[1] This inhibition leads to a depletion of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, ultimately resulting in the cessation of DNA, RNA, and protein synthesis.[1] While the interaction with DHFR is well-characterized and potent, with a reported Ki of 3.7 pM, the broader molecular interactions of this compound are less understood.[2] The exploration of non-DHFR targets is critical for a complete understanding of its mechanism of action, for elucidating mechanisms of resistance not attributable to DHFR alterations, and for the rational design of next-generation antifolates with improved therapeutic indices. This guide focuses on collating the current knowledge of these alternative molecular targets.

Identified and Potential Non-DHFR Molecular Targets

Emerging research points to several other proteins and cellular components that interact with this compound. These can be broadly categorized as other enzymes in the folate pathway, folate transporters, and other unrelated proteins.

Enzymes of the Folate Pathway

While DHFR is the primary target, other enzymes involved in folate-mediated one-carbon metabolism are also potential sites of interaction for antifolates.

-

Thymidylate Synthase (TS): This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. While direct inhibition of TS by Aminopterin itself is not well-documented with specific Ki or IC50 values in the reviewed literature, analogues of aminopterin have been shown to inhibit TS. For instance, 8-deaza-10-propargylaminopterin has an IC50 of 1.26 µM for TS from human leukemia cells.[3] This suggests that the core structure of aminopterin has the potential to interact with the folate binding site of TS.

-

Glycinamide Ribonucleotide Formyltransferase (GARFT) and Aminoimidazolecarboxamide Ribonucleotide Formyltransferase (AICARFT): These enzymes are essential for de novo purine biosynthesis. Although direct inhibitory data for Aminopterin against GARFT and AICARFT is scarce, other antifolates are known to target these enzymes.[4] For example, the antifolate Lometrexol is a potent inhibitor of GARFT. Given that these enzymes utilize folate cofactors, it is plausible that Aminopterin or its polyglutamated forms could exert inhibitory effects.

Folate Transporters

The cellular uptake of Aminopterin is a critical determinant of its activity and is mediated by specific transporters. These transporters can be considered molecular targets in the sense that their interaction with the drug governs its intracellular concentration.

-

Reduced Folate Carrier (RFC): The RFC (encoded by the SLC19A1 gene) is the primary transporter of folates into mammalian cells at neutral pH. Aminopterin is a known substrate for RFC. A study on rotationally restricted analogues of aminopterin reported a Ki value of 5.4 µM for aminopterin as an inhibitor of [3H]MTX influx via RFC in CCRF-CEM cells.

-

Proton-Coupled Folate Transporter (PCFT): PCFT (encoded by the SLC46A1 gene) is the primary transporter for folate absorption in the intestine and is also expressed in some tumors, functioning optimally at acidic pH. Aminopterin is also transported by PCFT, and this transport is stereoselective for the L-isomer. The influx of most folates and antifolates via PCFT has a Km in the range of 0.5 to 3 µM at pH 5.5.

Other Potential Targets

-

Mitochondrial Peptide Deformylase (PDF): DrugBank lists human mitochondrial Peptide Deformylase as a potential target of Aminopterin, with an "inhibitor" action noted. However, no quantitative data on this interaction is currently available. This enzyme is involved in the processing of newly synthesized mitochondrial proteins. Peptide deformylase inhibitors have been shown to exhibit activity against the bacterial enzyme at low nanomolar concentrations, while affecting the human enzyme only at much higher concentrations.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of this compound and its analogues with DHFR and potential non-DHFR targets.

| Target | Ligand | Parameter | Value | Cell Line/System |

| Dihydrofolate Reductase (DHFR) | Aminopterin | Ki | 3.7 pM | Cell-free assay |

| Thymidylate Synthase (TS) | 8-deaza-10-propargylaminopterin | IC50 | 1.26 µM | K562 human leukemia cells |

| Reduced Folate Carrier (RFC) | Aminopterin | Ki (for inhibition of [3H]MTX influx) | 5.4 µM | CCRF-CEM human leukemia cells |

| Proton-Coupled Folate Transporter (PCFT) | Folates/Antifolates | Km (influx) | 0.5 - 3 µM (at pH 5.5) | General |

Experimental Protocols

Detailed methodologies are crucial for the validation and exploration of non-DHFR targets of this compound. Below are representative protocols that can be adapted for this purpose.

GARFT Inhibition Assay (Spectrophotometric)

This protocol is adapted from a method used to assess the inhibition of human GARFTase by novel antifolates.

-

Enzyme and Substrates:

-

Purified recombinant human GARFTase (formyltransferase domain).

-

α,β-glycinamide ribonucleotide (GAR).

-

10-formyl-5,8-dideazafolate (10-CHODDF) as the folate substrate.

-

This compound stock solution (dissolved in DMSO).

-

Assay Buffer: 0.1 M HEPES, pH 7.5.

-

-

Procedure:

-

In a UV-transparent 96-well plate, prepare a 150 µL reaction mixture containing 30 µM GAR, 5.4 µM 10-CHODDF, and varying concentrations of this compound in the assay buffer.

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding 150 µL of 20 nM GARFTase to each well.

-

Immediately measure the change in absorbance at 295 nm at 15-second intervals for 20 minutes using a plate reader. This wavelength corresponds to the production of 5,8-dideaza-tetrahydrofolate.

-

Perform triplicate assays for each inhibitor concentration.

-

Calculate initial reaction rates and plot them against the inhibitor concentration to determine the Ki value.

-

Thymidylate Synthase Inhibition Assay (Spectrophotometric)

This is a general protocol for measuring TS activity, which can be adapted for inhibition studies with this compound.

-

Enzyme and Substrates:

-

Purified recombinant human Thymidylate Synthase (TS).

-

Deoxyuridine monophosphate (dUMP).

-

5,10-methylenetetrahydrofolate (mTHF) as the folate cofactor.

-

This compound stock solution.

-

Assay Buffer: 120 mM Tris, 60 mM MES, 60 mM acetic acid, pH 7.2.

-

-

Procedure:

-

Prepare a reaction mixture containing approximately 40 nM TS, 100 µM dUMP, and 150 µM mTHF in the assay buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Monitor the decrease in absorbance at 340 nm at 22°C, which corresponds to the oxidation of mTHF to dihydrofolate.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 or Ki value by plotting the reaction rate against the inhibitor concentration.

-

Cellular Uptake Assay via RFC

This protocol is based on the principle of competitive inhibition of radiolabeled substrate uptake.

-

Materials:

-

CCRF-CEM cells (or other suitable cell line expressing RFC).

-

[3H]-Methotrexate ([3H]MTX) as the radiolabeled substrate.

-

Unlabeled this compound.

-

Uptake Buffer (e.g., HEPES-buffered saline, pH 7.4).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Wash and resuspend cells in the uptake buffer.

-

Incubate the cells with a fixed concentration of [3H]MTX and varying concentrations of unlabeled this compound at 37°C for a short period (e.g., 1-5 minutes) to measure initial uptake rates.

-

Terminate the uptake by adding ice-cold buffer and pelleting the cells by centrifugation.

-

Wash the cell pellet to remove extracellular radiolabel.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Plot the inhibition of [3H]MTX uptake against the concentration of this compound to determine the Ki.

-

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental designs are provided below using Graphviz (DOT language).

Folate Metabolism and Aminopterin's Sites of Action

Caption: Overview of folate metabolism and the inhibitory action of this compound.

Cellular Transport of this compound

Caption: Cellular uptake of this compound via RFC and PCFT transporters.

Workflow for Identifying Non-DHFR Targets

Caption: Experimental workflow for the identification and validation of non-DHFR targets.

Conclusion

While Dihydrofolate Reductase remains the undisputed primary molecular target of this compound, a comprehensive understanding of this drug's pharmacology necessitates the consideration of additional interactions. This guide has synthesized the current, albeit limited, evidence for non-DHFR targets, including other key enzymes in folate metabolism and the transporters responsible for its cellular entry. The provided quantitative data, though sparse for Aminopterin itself, offers a foundation for comparative analysis with other antifolates. The detailed experimental protocols serve as a practical resource for researchers aiming to fill the existing knowledge gaps. Further investigation, particularly through unbiased proteomic approaches and direct biochemical assays, is essential to fully elucidate the complete molecular target profile of this compound. Such knowledge will be invaluable for optimizing its therapeutic use and for the development of novel antifolates with enhanced selectivity and reduced toxicity.

References

- 1. Aminopterin - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Folate analogues as inhibitors of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and Enzymatic Analysis of Tumor-Targeted Antifolates That Inhibit Glycinamide Ribonucleotide Formyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Chemotherapy: An In-depth Technical Guide to Early Studies on Aminopterin-Induced Remissions in Leukemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal early studies of aminopterin, a folic acid antagonist that marked a pivotal turning point in the history of oncology. The groundbreaking work of Dr. Sidney Farber and his colleagues in the late 1940s demonstrated for the first time that chemotherapy could induce temporary remissions in acute leukemia, a disease that was previously uniformly fatal. This document provides a detailed overview of the core scientific principles, experimental methodologies, and clinical outcomes from these pioneering investigations.

The Scientific Premise: Exploiting a Metabolic Vulnerability

The rationale behind using aminopterin stemmed from the observation that folic acid, a crucial vitamin for cell division, appeared to accelerate the progression of leukemia.[1][2] This led to the hypothesis that blocking the action of folic acid could inhibit the rapid proliferation of leukemic cells.[3][4]

Aminopterin, a synthetic analog of folic acid, acts as a potent competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). This enzyme is critical for reducing dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. By blocking DHFR, aminopterin effectively halts DNA replication and cell division, leading to the death of rapidly dividing cancer cells.

Key Early Clinical Investigations: A Quantitative Overview

The initial clinical trials of aminopterin were small, non-randomized studies focused on pediatric patients with acute leukemia. These early investigations provided the first glimmers of hope in treating this devastating disease. The following tables summarize the quantitative data from two of the most influential early studies.